molecular formula C9H9NO B1592824 7-Methylisoindolin-1-one CAS No. 65399-02-2

7-Methylisoindolin-1-one

Cat. No. B1592824
CAS RN: 65399-02-2
M. Wt: 147.17 g/mol
InChI Key: QUTSDZPSPCZXQP-UHFFFAOYSA-N
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Description

7-Methylisoindolin-1-one is a chemical compound that falls under the category of isoindolinones . Isoindolinones are an important family of compounds present in a wide array of bioactive molecules .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including 7-Methylisoindolin-1-one, can be achieved through Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process provides access to complex and potentially biologically active scaffolds . Another approach involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step, without utilizing any phase transfer, catalysts, or solvent during the reaction .


Molecular Structure Analysis

The molecular structure of 7-Methylisoindolin-1-one is characterized by the presence of a methyl group attached to the isoindolin-1-one ring . The isoindolin-1-one substructure is fundamental for its biological activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .

Scientific Research Applications

Pharmaceutical Synthesis

7-Methylisoindolin-1-one derivatives are explored for their potential in pharmaceutical synthesis. The isoindoline nucleus is a key structural component in many pharmacologically active compounds. Researchers have been investigating the synthesis of N-isoindoline-1,3-dione heterocycles, which show promise in developing new therapeutic agents .

Herbicides

The chemical structure of 7-Methylisoindolin-1-one offers potential use in the field of agrochemicals, particularly as herbicides. Its reactivity allows for the creation of compounds that can selectively inhibit the growth of weeds without affecting crops .

Colorants and Dyes

Isoindoline derivatives are known for their application in the production of colorants and dyes. The 7-Methylisoindolin-1-one can be used to synthesize various dyes with applications ranging from textile manufacturing to ink production .

Polymer Additives

In the polymer industry, 7-Methylisoindolin-1-one derivatives can function as additives to improve the properties of plastics. These additives can enhance the durability, flexibility, and resistance of polymers to environmental factors .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its versatility in reactions makes it a valuable building block for synthesizing a wide range of organic compounds .

Photochromic Materials

7-Methylisoindolin-1-one is being studied for its application in photochromic materials. These materials change color when exposed to light, and have applications in smart windows, sunglasses, and display technologies .

Each of these fields leverages the unique chemical properties of 7-Methylisoindolin-1-one, demonstrating its versatility and importance in scientific research and industrial applications. The ongoing research aims to further understand the structure-activity relationships and to develop sustainable methods for its synthesis and application .

Safety and Hazards

The safety data sheet for 7-Methylisoindolin-1-one indicates that it has certain hazards associated with it . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for 7-Methylisoindolin-1-one could involve further exploration of its biological activities and potential applications. For instance, isoindolin-1-ones have shown promising anti-viral activities , suggesting potential for development in pharmaceutical applications.

properties

IUPAC Name

7-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSDZPSPCZXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622225
Record name 7-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65399-02-2
Record name 2,3-Dihydro-7-methyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65399-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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